![molecular formula C21H41O7P B1221237 Stearoylglycerone phosphate](/img/structure/B1221237.png)
Stearoylglycerone phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhap(18:0) belongs to the class of organic compounds known as o-acylglycerone-phosphates. These are glycerone-3-phosphates carrying an acyl substituent at the 1-position. Dhap(18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dhap(18:0) is primarily located in the membrane (predicted from logP). Dhap(18:0) participates in a number of enzymatic reactions. In particular, Dhap(18:0) can be biosynthesized from eicosanoyl-CoA and dihydroxyacetone phosphate through the action of the enzyme dihydroxyacetone phosphate acyltransferase and alkyldihydroxyacetonephosphate synthase. In addition, Dhap(18:0) and octadecanol can be converted into dhap(18:0E) and stearic acid; which is catalyzed by the enzyme dihydroxyacetone phosphate acyltransferase and alkyldihydroxyacetonephosphate synthase. In humans, dhap(18:0) is involved in plasmalogen synthesis pathway.
1-stearoylglycerone 3-phosphate is a 1-acylglycerone 3-phosphate. It derives from a dihydroxyacetone. It is a conjugate acid of a 1-stearoylglycerone 3-phosphate(2-).
Scientific Research Applications
Cancer Research Applications
Metabolic Profiling in Hepatocellular Carcinoma
Recent studies have highlighted the significance of stearoylglycerone phosphate in the context of hepatocellular carcinoma (HCC). Research involving tissue metabolomics has shown that specific monoacylglycerols, including this compound, exhibit altered levels in different HCC subtypes. For example, a study analyzed 62 HCC samples and found that the levels of this compound were significantly depressed in certain tumor classes (G1 and G3) compared to others (G2 to G6). This suggests that the metabolism of stearic acid and its derivatives may play a crucial role in tumor progression and could serve as potential biomarkers for HCC classification and prognosis .
Cell Signaling and Apoptosis
In stem cell research, this compound has been implicated in cell survival pathways. A study demonstrated that upregulation of glycerol-3-phosphate acyltransferase-1 (GPAT1), which is influenced by this compound levels, protects mouse embryonic stem cells from hypoxia-induced apoptosis. The modulation of GPAT1 expression through various treatments indicates that this compound could be vital in developing therapeutic strategies for enhancing stem cell viability under stress conditions .
Cosmetic and Pharmaceutical Formulations
Topical Applications
The formulation of cosmetic products utilizing this compound has been explored due to its emulsifying properties. In cosmetic science, phospholipids like this compound are employed to improve the stability and texture of creams and lotions. They serve as effective emulsifiers that enhance the delivery of active ingredients while providing moisturizing benefits to the skin. Studies have shown that formulations containing this compound exhibit improved sensory attributes such as consistency and moisturizing effects .
Experimental Design in Formulation Development
The use of experimental design techniques, such as Box-Behnken design, has been applied to optimize formulations containing this compound. These studies assess the interactions between various raw materials and their effects on product performance. The findings indicate that incorporating this compound can significantly influence rheological parameters and sensory properties, making it an essential ingredient in developing stable and effective cosmetic products .
Summary Table of Applications
Properties
Molecular Formula |
C21H41O7P |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2-oxo-3-phosphonooxypropyl) octadecanoate |
InChI |
InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h2-19H2,1H3,(H2,24,25,26) |
InChI Key |
GTPATKZCXDKGQS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.